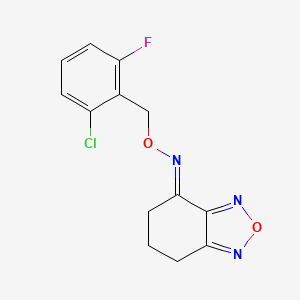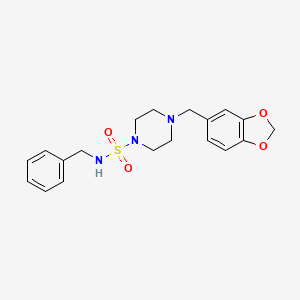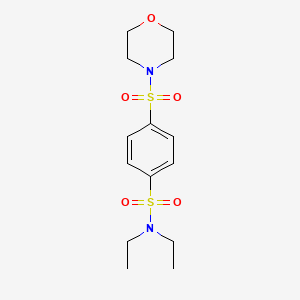![molecular formula C28H20N2O2 B5423446 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]](/img/structure/B5423446.png)
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one], also known as Bisindolylmaleimide VIII, is a synthetic compound that has been widely used in scientific research. This compound belongs to the bisindolylmaleimide family, which is a group of compounds that have been extensively studied for their potential therapeutic applications.
Mechanism of Action
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII works by binding to the catalytic domain of PKC, which prevents its activation and subsequent downstream signaling. This inhibition of PKC activity has been shown to have a wide range of physiological and biochemical effects.
Biochemical and physiological effects:
This compoundleimide VIII has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to study the specific effects of PKC inhibition on cell signaling and regulation. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research involving 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another potential direction is the investigation of the effects of PKC inhibition on different disease states, such as cancer and autoimmune disorders. Additionally, the use of this compoundleimide VIII as a tool for studying PKC signaling in different cell types and tissues could provide valuable insights into the complex regulation of this important enzyme.
Synthesis Methods
The synthesis of 1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII involves the reaction of 1,4-phenylenediamine with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with maleic anhydride to yield this compoundleimide VIII.
Scientific Research Applications
1,1'-(1,4-phenylene)bis[3-(1H-indol-3-yl)-2-propen-1-one]leimide VIII has been extensively used in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to inhibit protein kinase C (PKC), which is an enzyme that plays a key role in cell signaling and regulation.
properties
IUPAC Name |
(E)-3-(1H-indol-3-yl)-1-[4-[(E)-3-(1H-indol-3-yl)prop-2-enoyl]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2/c31-27(15-13-21-17-29-25-7-3-1-5-23(21)25)19-9-11-20(12-10-19)28(32)16-14-22-18-30-26-8-4-2-6-24(22)26/h1-18,29-30H/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZRGJJTVFVWMO-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)C(=O)C=CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2NC=C(C2=C1)/C=C/C(=O)C3=CC=C(C=C3)C(=O)/C=C/C4=CNC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-1-{[(4-fluorobenzyl)thio]acetyl}piperidine](/img/structure/B5423363.png)
![4-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5423364.png)
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5423369.png)
![(4aS*,8aR*)-6-(5-isopropyl-1,2,4-oxadiazol-3-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5423378.png)

![2-methoxyethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423399.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5423406.png)
![2-[(4-acetyl-2-nitrophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5423408.png)
![3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5423409.png)

![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5423421.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5423467.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5423468.png)